molecular formula C22H25NO5 B3117678 Nalpha-Fmoc-D-serine tert-Butyl Ester CAS No. 225662-91-9

Nalpha-Fmoc-D-serine tert-Butyl Ester

Cat. No.: B3117678
CAS No.: 225662-91-9
M. Wt: 383.4 g/mol
InChI Key: ZYOWIDHANLLHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-Fmoc-D-serine tert-Butyl Ester is a derivative of the amino acid serine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl group is protected by a tert-butyl ester. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Fmoc-D-serine tert-Butyl Ester typically involves the protection of the amino group of D-serine with the Fmoc group and the protection of the hydroxyl group with the tert-butyl ester. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of D-serine is protected by reacting it with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

    Protection of the Hydroxyl Group: The hydroxyl group is protected by reacting the Fmoc-protected D-serine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nalpha-Fmoc-D-serine tert-Butyl Ester undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using an acid such as trifluoroacetic acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for tert-butyl ester removal.

    Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of a base.

Major Products

The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block.

Scientific Research Applications

Nalpha-Fmoc-D-serine tert-Butyl Ester is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a protected amino acid building block.

    Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: It is used in the synthesis of therapeutic peptides and in the development of diagnostic tools.

    Industry: It is used in the production of peptide-based materials and in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Nalpha-Fmoc-D-serine tert-Butyl Ester involves its use as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The tert-butyl ester protects the hydroxyl group, allowing for selective deprotection and further functionalization.

Comparison with Similar Compounds

Similar Compounds

    Nalpha-Fmoc-L-serine tert-Butyl Ester: Similar to Nalpha-Fmoc-D-serine tert-Butyl Ester but with the L-isomer of serine.

    Nalpha-Boc-D-serine tert-Butyl Ester: Uses a tert-butyloxycarbonyl (Boc) group instead of the Fmoc group for amino protection.

    Nalpha-Cbz-D-serine tert-Butyl Ester: Uses a benzyloxycarbonyl (Cbz) group for amino protection.

Uniqueness

This compound is unique due to its use of the Fmoc group, which can be removed under mild basic conditions, making it suitable for solid-phase peptide synthesis. The D-isomer of serine also provides different stereochemical properties compared to the L-isomer, which can be important in the synthesis of certain peptides and proteins.

Properties

IUPAC Name

tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOWIDHANLLHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of commercial N-Fmoc-L-serine (1.5 g, 4.58 mmol) in EtOAc (40 ml), a solution of t-butyl 2,2,2-trichloroacetimidate (4.00 g, 18.32 mmol) in cyclohexane (18 ml) was added dropwise. After stirring at room temperature for 24 hrs, the solution was evaporated and the residue was purified by flash chromatography (n-Hexane/EtOAc 70:3), yielding the title compound (1.20 g, 68%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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